molecular formula C18H15FN2O2S B2708248 3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 1705188-59-5

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2708248
CAS No.: 1705188-59-5
M. Wt: 342.39
InChI Key: RDLKIQZTQVPDFV-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a synthetic benzamide derivative featuring a thiazole moiety, designed for advanced pharmacological and biochemical research. Compounds based on the N-(thiazol-2-yl)benzamide structure have been identified as potent and selective antagonists for certain ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators . This makes them valuable tool compounds for investigating the physiological roles and signaling mechanisms of these receptors in the central nervous system and periphery . Furthermore, the 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Related analogs have demonstrated significant inhibitory potential against various enzymes, including urease, α-glucosidase, and α-amylase, positioning them as candidates for metabolic disorder research . This compound is characterized by high structural similarity to molecules with predicted high gastrointestinal absorption, non-permeability to the blood-brain barrier, and optimal skin permeation properties, which are important considerations in pre-clinical drug discovery . It is supplied for non-human research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-11-20-16(10-24-11)13-5-3-4-6-15(13)21-18(22)12-7-8-17(23-2)14(19)9-12/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLKIQZTQVPDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multiple steps. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the fluorine and methoxy groups: This step involves the substitution reactions where fluorine and methoxy groups are introduced onto the benzene ring.

    Coupling reaction: The final step involves coupling the thiazole derivative with the benzamide moiety under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization and chromatography to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents IR Spectral Features (cm⁻¹)
Target Compound C₁₈H₁₆FN₂O₂S 349.39 3-F, 4-OCH₃, 2-methylthiazole νC=O ~1680, νC-F ~1220
4-Fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide () C₁₇H₁₃FN₂O₂S 328.36 4-F, 4-OCH₃, thiazole νC=O ~1665, νC-F ~1215
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () C₂₄H₂₀N₂O₂S 400.49 Z-configuration dihydrothiazole, OCH₃ νC=O ~1670, νNH ~3278–3414
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () C₂₄H₂₀N₂O₂S 400.49 4-OCH₃, thiazole, p-tolyl νC=O ~1663–1682

Key Observations:

  • Electronic Effects : Fluorine and methoxy groups in the target compound create a polarized aromatic system, influencing solubility and receptor interactions. Analogs with para-fluoro substitutions () exhibit reduced dipole moments.
  • Spectral Signatures : The target’s IR spectrum shows characteristic C=O (~1680 cm⁻¹) and C-F (~1220 cm⁻¹) stretches, aligning with triazole-thiones () but distinct from dihydrothiazoles () .

Biological Activity

3-fluoro-4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C21H21FN4O3SC_{21}H_{21}FN_{4}O_{3}S with a molecular weight of 460.55 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular Weight460.55 g/mol
LogP4.648
Water SolubilityLogSw = -4.42
pKa (Acid)11.88
pKa (Base)4.24

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The thiazole moiety enhances its binding affinity and selectivity towards these targets, which may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial in disease pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives containing thiazole rings have demonstrated efficacy against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : MIC values as low as 2 μg/ml have been reported for certain thiazole derivatives.
  • Escherichia coli : Effective against multiple strains with varying MIC values.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research has shown that benzamide derivatives can induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors.

Case Studies

  • Study on Anticancer Effects : A study published in MDPI highlighted the synthesis and biological evaluation of thiazole-containing benzamides, demonstrating their cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : A comprehensive review on benzimidazole derivatives noted that compounds similar to our target showed potent antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for further exploration .

Pharmacological Studies

Research involving molecular docking has provided insights into the binding interactions of this compound with target proteins. Docking studies indicate that the compound binds effectively to active sites, potentially leading to inhibition of target enzymes involved in disease processes.

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